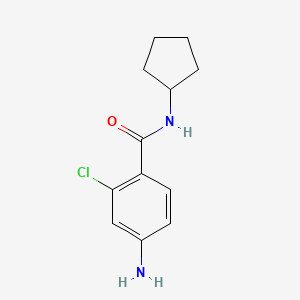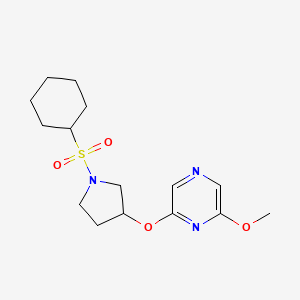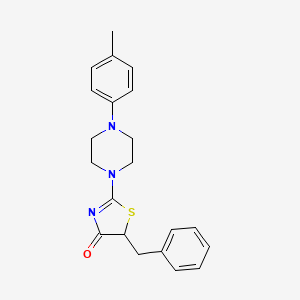
(2S)-2-(6-methylpyridin-3-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(6-methylpyridin-3-yl)propan-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound, also known as 6-MPPI, is a selective dopamine D3 receptor antagonist that has been studied for its effects on the central nervous system.
Mecanismo De Acción
The mechanism of action of (2S)-2-(6-methylpyridin-3-yl)propan-1-amine involves its selective antagonism of the dopamine D3 receptor. This receptor is involved in the regulation of reward and motivation, and its blockade by (2S)-2-(6-methylpyridin-3-yl)propan-1-amine may reduce the reinforcing effects of drugs of abuse and decrease symptoms of schizophrenia.
Biochemical and Physiological Effects:
Studies have shown that (2S)-2-(6-methylpyridin-3-yl)propan-1-amine can decrease dopamine release in the brain, which may contribute to its therapeutic effects. Additionally, (2S)-2-(6-methylpyridin-3-yl)propan-1-amine has been shown to have minimal effects on other neurotransmitter systems, suggesting that it may have a favorable side effect profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2S)-2-(6-methylpyridin-3-yl)propan-1-amine in lab experiments is its selectivity for the dopamine D3 receptor. This allows for more precise investigation of the role of this receptor in various physiological and pathological processes. However, a limitation of using (2S)-2-(6-methylpyridin-3-yl)propan-1-amine is its limited availability and high cost, which may make it difficult to use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on (2S)-2-(6-methylpyridin-3-yl)propan-1-amine. One area of interest is in its potential use as a treatment for other drug addictions, such as opioid addiction. Additionally, further investigation of the mechanism of action of (2S)-2-(6-methylpyridin-3-yl)propan-1-amine may lead to the development of more selective and effective dopamine D3 receptor antagonists. Finally, studies on the long-term effects of (2S)-2-(6-methylpyridin-3-yl)propan-1-amine on the brain and behavior may provide insight into its potential use as a therapeutic agent.
Métodos De Síntesis
The synthesis of (2S)-2-(6-methylpyridin-3-yl)propan-1-amine involves several steps. The starting material is 3-acetyl-6-methylpyridine, which is reacted with sodium borohydride to produce the corresponding alcohol. This alcohol is then treated with HCl to form the hydrochloride salt of the amine.
Aplicaciones Científicas De Investigación
(2S)-2-(6-methylpyridin-3-yl)propan-1-amine has been studied for its potential therapeutic applications in several areas. One area of research is in the treatment of drug addiction, specifically cocaine addiction. Studies have shown that (2S)-2-(6-methylpyridin-3-yl)propan-1-amine can reduce cocaine self-administration in rats, suggesting that it may be a potential treatment for cocaine addiction.
Another area of research is in the treatment of schizophrenia. (2S)-2-(6-methylpyridin-3-yl)propan-1-amine has been shown to have antipsychotic effects in animal models of schizophrenia, indicating that it may be a potential treatment for this disorder.
Propiedades
IUPAC Name |
(2S)-2-(6-methylpyridin-3-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7(5-10)9-4-3-8(2)11-6-9/h3-4,6-7H,5,10H2,1-2H3/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXOGYZIXZUBDB-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(C)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)[C@H](C)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(6-methylpyridin-3-yl)propan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Methylamino)methyl]cyclopentan-1-ol](/img/structure/B2369928.png)


![2-((6-(4-(2-fluorophenyl)piperazin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2369936.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(1-phenylethyl)oxamide](/img/structure/B2369937.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2369938.png)

![4-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one](/img/structure/B2369943.png)





